N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reactions: The final step involves coupling the bromobenzyl and fluoro-substituted pyrimidine intermediates using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and fluorination steps to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxone, acetonitrile, potassium 2-iodo-5-methylbenzenesulfonate.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Substitution: Various substituted benzyl derivatives.
Coupling: New pyrimidine derivatives with extended carbon chains.
Scientific Research Applications
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide .
- (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one .
Uniqueness
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine stands out due to its unique combination of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-N-[(4-bromophenyl)methyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H2,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFMIPICUNJSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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